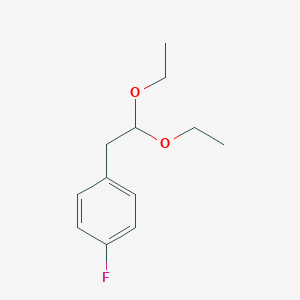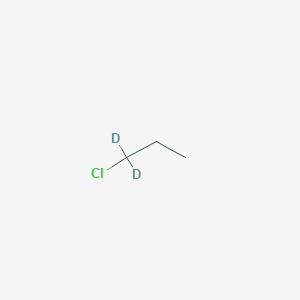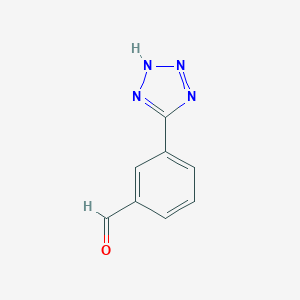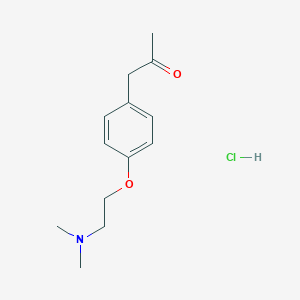
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride is a chemical compound that is commonly known as DMED. It is widely used in scientific research as a fluorescent probe for detecting and studying the properties of biological membranes. DMED is a highly sensitive and selective probe that has been extensively used to investigate the structure, function, and dynamics of biological membranes. In
Applications De Recherche Scientifique
DMED is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes. It has been used to investigate the structure, function, and dynamics of cell membranes, mitochondrial membranes, and artificial lipid bilayers. DMED can be incorporated into lipid membranes, where it undergoes a change in its fluorescence properties upon interaction with the membrane environment. This change in fluorescence can be used to monitor changes in membrane properties, such as lipid order, polarity, and fluidity.
Mécanisme D'action
DMED is a fluorescent probe that undergoes a change in its fluorescence properties upon interaction with biological membranes. The mechanism of action of DMED involves its incorporation into the lipid bilayer, where it undergoes a change in its fluorescence properties due to changes in the local environment. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment, such as changes in lipid order, polarity, and fluidity.
Effets Biochimiques Et Physiologiques
DMED has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes.
Avantages Et Limitations Des Expériences En Laboratoire
DMED has several advantages for lab experiments. It is a highly sensitive and selective probe that can be used to study the properties of biological membranes with high spatial and temporal resolution. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment. DMED is also a non-toxic compound that can be used in living cells and organisms.
However, DMED also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. DMED is also sensitive to photobleaching, which can limit its use for long-term experiments. Additionally, DMED can be affected by environmental factors, such as temperature and pH, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of DMED in scientific research. One potential direction is the development of new probes based on the structure of DMED that have improved properties, such as increased sensitivity and selectivity. Another direction is the use of DMED in combination with other probes and techniques, such as super-resolution microscopy and mass spectrometry, to study the properties of biological membranes with high spatial and temporal resolution. Additionally, DMED could be used to study the properties of diseased cells and tissues, such as cancer cells and Alzheimer's disease tissues, to gain insights into the mechanisms of disease progression and potential therapeutic targets.
Méthodes De Synthèse
DMED can be synthesized by reacting 4-(2-(dimethylamino)ethoxy)benzaldehyde with acetone in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained as a white solid after purification. The yield of DMED is typically around 70-80%.
Propriétés
Numéro CAS |
126002-37-7 |
|---|---|
Nom du produit |
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride |
Formule moléculaire |
C13H20ClNO2 |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
1-[4-[2-(dimethylamino)ethoxy]phenyl]propan-2-one;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(15)10-12-4-6-13(7-5-12)16-9-8-14(2)3;/h4-7H,8-10H2,1-3H3;1H |
Clé InChI |
CVYMSSWJPQAARK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl |
SMILES canonique |
CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl |
Autres numéros CAS |
126002-37-7 |
Synonymes |
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



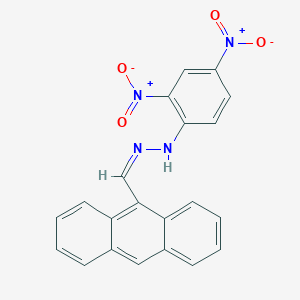
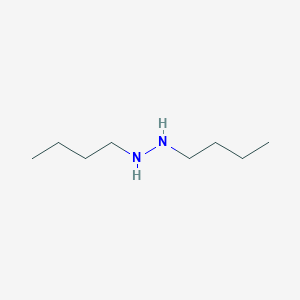
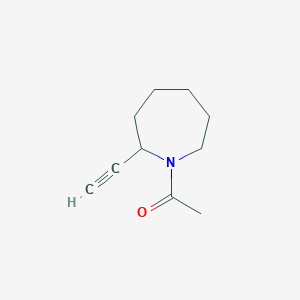
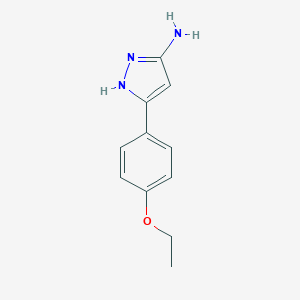
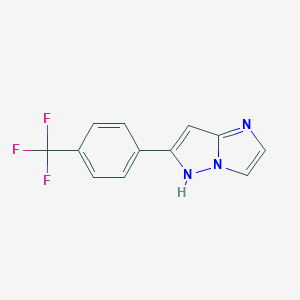
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
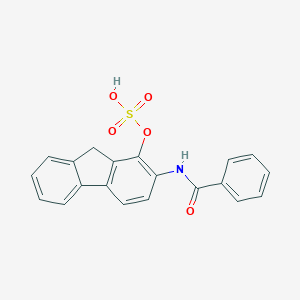
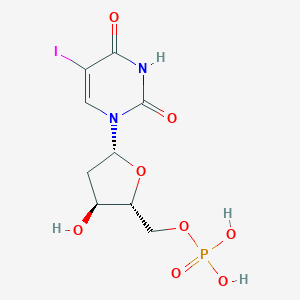
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)
![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
